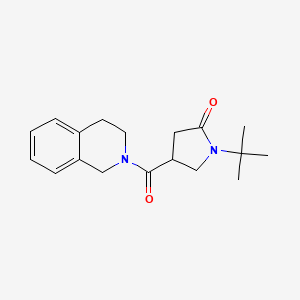![molecular formula C16H17NO7 B11164412 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11164412.png)
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Glycine Moiety: The final step involves the coupling of the acetylated chromen-2-one with glycine using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or glycine moieties can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The acetyl and glycine moieties may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core structure.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another coumarin derivative with anticoagulant properties.
Uniqueness
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is unique due to the presence of both acetyl and glycine moieties, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C16H17NO7 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO7/c1-8-9-4-5-11(22-2)15(23-3)14(9)24-16(21)10(8)6-12(18)17-7-13(19)20/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
QPSBHTGINUGJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]glycine](/img/structure/B11164331.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11164332.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide](/img/structure/B11164339.png)
![1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11164346.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide](/img/structure/B11164352.png)
![N-benzyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B11164366.png)

![4-(acetylamino)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11164378.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11164387.png)
![1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164390.png)
![6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B11164398.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11164401.png)
![ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11164409.png)
![3-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11164416.png)
